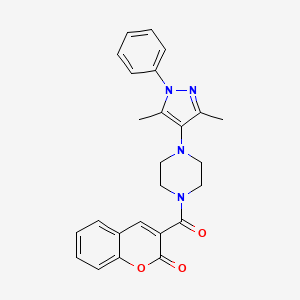

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, followed by desulfurization or intramolecular rearrangement . The exact method can vary depending on the specific substituents and the desired oxadiazole isomer .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Oxadiazole, einschließlich “(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol”, wurden erfolgreich als wesentlicher Bestandteil des Pharmakophors oder als flacher, aromatischer Linker eingesetzt, um die erforderlichen Substituenten gemäß den potentiellen Anwendungen zu platzieren . Sie haben in verschiedenen medizinischen Anwendungen Potenzial gezeigt:

Krebstherapie: Oxadiazole haben sich als vielversprechende Mittel gegen Krebs erwiesen . Sie wurden an verschiedenen menschlichen Tumorzelllinien getestet .

Vasodilatatoren: Diese Verbindungen wurden auch als Vasodilatatoren verwendet .

Antiepileptika: Oxadiazole haben sich als vielversprechende Mittel gegen Krampfanfälle erwiesen .

Antidiabetika: Sie wurden auch zur Behandlung von Diabetes eingesetzt .

Hochenergetische Moleküle

Oxadiazole haben sich als potenzieller hochenergetischer Kern etabliert, und ihre Derivate haben eine günstige Sauerstoffbilanz und positive Bildungsenthalpien gezeigt . Sie können als hochenergetische Moleküle oder als energetische Materialien verwendet werden .

Landwirtschaftliche Anwendungen

1,2,4-Oxadiazol-Derivate zeigen ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten . Sie haben eine moderate nematozide Aktivität gegen Meloidogyne incognita und eine antifungale Aktivität gegen Rhizoctonia solani gezeigt . Einige Verbindungen zeigten starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo), mit EC50-Werten, die besser sind als Bismerthiazol (BMT) und Thiodiazol-Kupfer (TDC) .

Antifungal-Aktivität

Oxadiazole zeigten antifungale Aktivitäten gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani .

Bioverfügbarkeit

Die In-silico-Ergebnisse deuteten darauf hin, dass die Verbindungen die Lipinski-Regeln der fünf erfüllen und theoretisch die entwickelten Verbindungen eine positive orale Bioverfügbarkeit aufweisen .

Verschiedene Anwendungen

Neben den oben genannten Anwendungen haben Oxadiazole weitere verschiedene Anwendungen . Die Variation der Eigenschaften von Oxadiazolen ermöglicht es, diese Moleküle als ionische Salze und pharmazeutische Verbindungen zu verwenden .

Wirkmechanismus

Target of action

Oxadiazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . .

Mode of action

The mode of action of oxadiazoles depends on their specific structure and the type of biological activity they exhibit. For example, some oxadiazoles act by inhibiting key enzymes in bacterial cells, leading to cell death

Biochemical pathways

Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of bacterial cell walls or inhibit the replication of viral RNA

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and therapeutic effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration

Result of action

The result of a compound’s action depends on its mode of action and the specific biochemical pathways it affects. For example, if a compound acts as an antibacterial agent, the result of its action may be the death of bacterial cells

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can either promote or inhibit the transcription of specific genes, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of pro-apoptotic genes, leading to increased cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and influence metabolic flux. For example, this compound can inhibit key enzymes in glycolysis, leading to a decrease in ATP production and altering cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may concentrate in specific areas where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

(4-ethyl-1,2,5-oxadiazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFTYDDHGNYDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)

![N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2574888.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)

![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)